molecular formula C7H10N2O2 B1295975 2,4-Dimethoxy-6-methylpyrimidine CAS No. 7781-23-9

2,4-Dimethoxy-6-methylpyrimidine

Cat. No. B1295975
CAS RN: 7781-23-9
M. Wt: 154.17 g/mol
InChI Key: XEWINPXUCNYESQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methylpyrimidine (DMP) is an organic compound that belongs to the pyrimidine family. It is characterized by its heterocyclic structure, which includes an aromatic ring containing five carbon atoms and one nitrogen atom . DMP appears as a colorless, crystalline solid .


Molecular Structure Analysis

The molecular formula of DMP is C7H10N2O2 . It has an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da . The structure of DMP includes an aromatic ring with five carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

DMP is a colorless, crystalline solid with a melting point of 95–97° C and a boiling point of 270–272° C . Its density is 1.1±0.1 g/cm3, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C . The molar refractivity of DMP is 40.6±0.3 cm3 .

Scientific Research Applications

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

  • Summary of the Application : Pyrimidines are used in the development of various drugs due to their wide range of pharmacological effects. They are known to exhibit antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
  • Methods of Application or Experimental Procedures : The synthesis of pyrimidines involves numerous methods, and the specific method used can vary depending on the desired properties of the final product . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Summary of Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Safety And Hazards

DMP is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 - Harmful if swallowed, H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . The target organs are the respiratory system .

Relevant Papers The relevant papers retrieved do not provide additional information on DMP beyond what has been summarized above .

properties

IUPAC Name

2,4-dimethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWINPXUCNYESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296769
Record name 2,4-Dimethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-6-methylpyrimidine

CAS RN

7781-23-9
Record name 7781-23-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxy-6-methylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-6-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
LY Hsu, DS Wise, WM Shannon, JC Drach… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
A number of pyrimidine acyclic nucleosides in which the acyclic moiety is attached to the C-6 position rather than N-1 of the pyrimidine ring have been prepared. This was accomplished …
Number of citations: 14 www.tandfonline.com
H Yamanaka - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Several 4-alkoxy-6-methylpyrimidines were prepared and they were derived to N-oxides by the application of hydrogen peroxide in glacial acetic acid solution or monoperphthalic acid …
Number of citations: 16 www.jstage.jst.go.jp
S Bhat - Collection of Czechoslovak chemical communications, 1994 - cccc.uochb.cas.cz
Reaction of 2,4-Dimethoxy-6-methylpyrimidine (I) with allyl bromide or benzyl bromide afforded 1-substituted 4-methoxy-6-methyl-2(1H)-pyrimidinone intermediates III, X. Oxidation of …
Number of citations: 10 cccc.uochb.cas.cz
H Yamanaka - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Several 4-alkoxy-6-methylpyrimidines were prepared and they were derived to N-oxides by the application of hydrogen peroxide in glacial acetic acid solution Or monoperphthalic acid …
Number of citations: 8 www.jstage.jst.go.jp
TL Cupps, DS Wise, LB Townsend - The Journal of Organic …, 1983 - ACS Publications
Two approaches to prepare 2, 4-dimethoxypyrrolo [3, 2-d] pyrimidine (1) are described. 2, 4-Dimethoxy-6-methyl-5-nitropyrimidine (2) was converted to 6-(cyanomethyI)-2, 4-dimethoxy-…
Number of citations: 24 pubs.acs.org
TG Kraljević, S Krištafor, L Šuman, M Kralj… - Bioorganic & medicinal …, 2010 - Elsevier
5,6-Disubstituted pyrimidine derivatives (3–20) were prepared by intramolecular cyclization reaction of α-(1-carbamyliminomethylene)-γ-butyrolactone (2) with sodium ethoxide and …
Number of citations: 31 www.sciencedirect.com
山中宏 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
Several 4-alkoxy-6-methylpyrimidines were prepared and they were derived to N-oxides by the application of hydrogen peroxide in glacial acetic acid solution or monoperphthalic acid …
Number of citations: 3 jlc.jst.go.jp
H Yamanaka - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
Since the reaction of sodium methoxide with 4-chloro-6-methylpyrimidine-2-carbonitrile afforded 2, 4-dimethoxy-6-methylpyrimidine, the cyano group in 2-and 4-positions of the …
Number of citations: 6 www.jstage.jst.go.jp
S Krištafor, T Gazivoda, M Cetina, D Makuc… - Journal of Molecular …, 2009 - Elsevier
C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative (4) was synthesized by lithiation of 2,4-dimethoxy-6-methylpyrimidine (3) and subsequent reaction of thus obtained …
Number of citations: 7 www.sciencedirect.com
Y YOSHIMURA, A MATSUDA, T UEDA - … and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
A new synthetic route to 6, 6’-cyclo—5’, 6’-dideoxy—1-(/i—D-allofuranosyl)—uracil,-cytosine, and-4—thiouracil is described. The method involves a base-catalyzed condensation of 2, 4…
Number of citations: 23 www.jstage.jst.go.jp

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